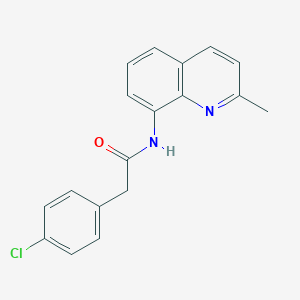![molecular formula C19H20Cl2N2O3 B244219 2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B244219.png)
2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide, commonly known as DCPA, is a herbicide that is widely used in agriculture to control weeds in various crops. DCPA belongs to the group of chemicals known as phenoxy herbicides, which are known for their selective action against broadleaf weeds. In recent years, DCPA has gained attention in the scientific community due to its potential applications in research and development.
作用机制
The exact mechanism of action of DCPA is not fully understood, but it is believed to act by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid synthesis in plants and animals. By inhibiting ACC, DCPA disrupts the normal metabolic processes of weeds, leading to their death.
Biochemical and Physiological Effects
Studies have shown that DCPA can have a range of biochemical and physiological effects on plants and animals. In plants, DCPA has been shown to inhibit photosynthesis and disrupt the normal functioning of chloroplasts. In animals, DCPA has been shown to affect the liver and kidney function, as well as alter the levels of certain hormones.
实验室实验的优点和局限性
DCPA has several advantages as a research tool, including its high potency and selectivity against broadleaf weeds. Additionally, DCPA is relatively easy to synthesize and has a long shelf life, making it a convenient option for laboratory experiments. However, DCPA also has some limitations, including its potential toxicity to animals and its relatively narrow range of applications.
未来方向
There are several potential future directions for research on DCPA. One promising avenue is the development of new cancer therapies based on DCPA. Additionally, further research is needed to fully understand the mechanism of action of DCPA and its potential effects on human health and the environment. Finally, there is a need for the development of new, more effective herbicides based on DCPA and other phenoxy herbicides.
合成方法
DCPA can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with isobutyryl chloride to form the intermediate 2,4-dichlorophenyl isobutyrate. This intermediate is then reacted with N-(4-aminophenyl)propanamide to form DCPA.
科学研究应用
DCPA has been extensively studied for its potential applications in scientific research. One of the most promising applications of DCPA is in the field of cancer research. Studies have shown that DCPA has potent anti-cancer properties and can inhibit the growth of various cancer cells in vitro. Additionally, DCPA has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for future cancer therapies.
属性
分子式 |
C19H20Cl2N2O3 |
|---|---|
分子量 |
395.3 g/mol |
IUPAC 名称 |
N-[4-[2-(2,4-dichlorophenoxy)propanoylamino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-11(2)18(24)22-14-5-7-15(8-6-14)23-19(25)12(3)26-17-9-4-13(20)10-16(17)21/h4-12H,1-3H3,(H,22,24)(H,23,25) |
InChI 键 |
COQVOHAELNLDTB-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[4-(Benzofuran-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B244137.png)
![5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244138.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B244140.png)
![N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-5-(3-fluorophenyl)-2-furamide](/img/structure/B244141.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B244144.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B244145.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide](/img/structure/B244149.png)
![3-chloro-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B244150.png)
![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B244151.png)
![N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B244152.png)
![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)
![4-cyano-2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244154.png)
![N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B244156.png)
